molecular formula C18H14Cl2N2OS B11166753 N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11166753
M. Wt: 377.3 g/mol
InChI Key: ZLBJAUGMCNEHON-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions ensures high yield, low cost, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and dichlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14Cl2N2OS

Molecular Weight

377.3 g/mol

IUPAC Name

N-benzyl-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H14Cl2N2OS/c19-14-7-4-8-15(20)17(14)18-22-13(11-24-18)9-16(23)21-10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23)

InChI Key

ZLBJAUGMCNEHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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